Sertindole

Catalog No.
S543027
CAS No.
106516-24-9
M.F
C24H26ClFN4O
M. Wt
440.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sertindole

CAS Number

106516-24-9

Product Name

Sertindole

IUPAC Name

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]imidazolidin-2-one

Molecular Formula

C24H26ClFN4O

Molecular Weight

440.9 g/mol

InChI

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)

InChI Key

GZKLJWGUPQBVJQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O

Solubility

9.63e-03 g/L

Synonyms

1-(2-(4-(5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl)-1-piperidinyl)ethyl)-2-imidazolidinone, Lu 23-174, Lu-23-174, Serdolect, Serlect, sertindole, sertindole hydrochloride

Canonical SMILES

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O

Description

The exact mass of the compound Sertindole is 440.17792 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO(10 mg/mL). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of heteroarylpiperidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antipsychotic Effects:

Early research explored Sertindole's potential to manage positive and negative symptoms of schizophrenia. Studies showed some effectiveness in reducing positive symptoms like hallucinations and delusions []. However, the evidence for its impact on negative symptoms was less conclusive [].

Safety Concerns and Withdrawal from Market:

Sertindole's development was significantly impacted by concerns about its safety profile. Several studies reported an increased risk of QT prolongation, a change in the heart's electrical activity that could lead to serious arrhythmias []. A large-scale study, the Sertindole Cohort Prospective (SCoP) study, aimed to assess Sertindole's safety in a real-world setting. The study ultimately led to Sertindole's withdrawal from the market due to the confirmation of a higher risk of cardiac events compared to the control group [].

Sertindole is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Developed by Lundbeck and marketed under various brand names, including Serdolect and Serlect, it is classified as a phenylindole derivative. Sertindole exhibits a complex pharmacological profile, acting on several neurotransmitter receptors, including dopamine D2, serotonin 5-HT2A, 5-HT2C, and alpha-1 adrenergic receptors. Its unique receptor affinity allows it to effectively manage symptoms of schizophrenia while minimizing certain side effects typically associated with other antipsychotics .

Sertindole's mechanism of action is not fully understood but is believed to involve its interaction with dopamine and serotonin receptors in the brain []. These neurotransmitters are implicated in schizophrenia, and medications like Sertindole may help regulate their activity.

Sertindole undergoes metabolic transformations primarily in the liver through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The major metabolites include dehydrosertindole and 4-hydroxyimidazolidin-2-one. These metabolic pathways influence its pharmacokinetics and therapeutic efficacy. The compound has a molecular formula of C24H26ClFN4O and a molecular weight of approximately 440.9 g/mol .

Key Reactions:

  • Metabolism: Sertindole is metabolized to various metabolites in the liver.
  • Binding: Sertindole binds to multiple receptors with varying affinities, influencing its therapeutic effects.

Sertindole's efficacy in treating schizophrenia is attributed to its action on multiple neurotransmitter systems. It demonstrates a high binding affinity for serotonin receptors, particularly 5-HT2A (Ki = 0.39 nM) and 5-HT2C (Ki = 0.9 nM), which are believed to mediate its atypical antipsychotic properties. Additionally, it shows a lower affinity for dopamine D2 receptors compared to typical antipsychotics, which may contribute to its reduced risk of extrapyramidal side effects .

Mechanism of Action:

  • Serotonin Receptor Modulation: Sertindole's interaction with serotonin receptors helps alleviate both positive and negative symptoms of schizophrenia.
  • Dopamine Receptor Interaction: It provides therapeutic effects while minimizing the risk of movement disorders.

The synthesis of sertindole involves multi-step organic reactions starting from simpler indole derivatives. The general synthetic route includes the following steps:

  • Formation of Indole Ring: A substituted indole is synthesized using appropriate precursors.
  • Piperidine Attachment: The indole derivative is reacted with piperidine to form a piperidinyl-substituted indole.
  • Imidazolidinone Formation: The final step involves cyclization to form the imidazolidinone structure characteristic of sertindole.

This synthetic pathway allows for the introduction of various substituents that can modify the pharmacological properties of the compound .

Sertindole is primarily indicated for the treatment of schizophrenia. Its unique receptor profile allows it to manage both positive symptoms (like hallucinations) and negative symptoms (such as social withdrawal) effectively. It may also be considered in cases where patients do not respond well to first-line treatments due to its distinct side effect profile .

Potential

Sertindole has been studied for its interactions with other medications and substances. Notably, it can prolong the QT interval on an electrocardiogram, raising concerns about potential cardiac arrhythmias when combined with other drugs that have similar effects.

Key Interactions:

  • Cardiac Effects: Caution is advised when co-administering sertindole with other medications that prolong QTc.
  • Metabolic Interactions: As sertindole is metabolized by CYP450 enzymes, drugs that inhibit or induce these enzymes can affect sertindole levels and efficacy.

Several compounds share structural or functional similarities with sertindole, particularly within the class of atypical antipsychotics:

Compound NameSimilarityUnique Features
RisperidoneAtypical antipsychoticBroader receptor profile; higher D2 affinity
OlanzapineAtypical antipsychoticMore sedative effects; different metabolic pathway
QuetiapineAtypical antipsychoticProminent sedative properties; varied receptor affinities
AripiprazolePartial agonist at D2Unique mechanism; lower risk of weight gain

Sertindole's distinct receptor binding profile, particularly its low D2 occupancy leading to fewer extrapyramidal symptoms, differentiates it from these other compounds .

Sertindole is characterized by its molecular formula C24H26ClFN4O, representing a complex heterocyclic compound with a molecular weight of 440.94 g·mol−1 [1] [2] [3]. The compound exhibits an achiral structure with no defined stereocenters or E/Z centers, resulting in no optical activity [4] [5]. The Chemical Abstracts Service registry number for sertindole is 106516-24-9 [1] [6].

The International Union of Pure and Applied Chemistry name for sertindole is 1-(2-{4-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]piperidin-1-yl}ethyl)imidazolidin-2-one [7] [8]. The compound is chemically classified as a phenylindole derivative, specifically described as a phenylindole that is 1H-indole substituted on the nitrogen by a p-chlorophenyl group, at position 5 by chlorine, and at position 3 by a piperidin-4-yl group, which is itself substituted on the nitrogen by a 2-(2-oxoimidazolidin-1-yl)ethyl group [8].

The molecular structure consists of several key functional groups integrated into a complex heterocyclic framework. The core structure features an indole ring system substituted with a 4-fluorophenyl group at the nitrogen position and a chlorine atom at the 5-position of the indole ring [1] [8]. The 3-position of the indole is connected to a piperidine ring, which in turn is linked through an ethyl bridge to an imidazolidin-2-one moiety [8].

PropertyValue
Molecular FormulaC24H26ClFN4O
Molecular Weight (g·mol−1)440.94
CAS Registry Number106516-24-9
IUPAC Name1-(2-{4-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]piperidin-1-yl}ethyl)imidazolidin-2-one
Chemical ClassificationPhenylindole derivative
StereochemistryAchiral
Defined Stereocenters0/0
E/Z Centers0
Optical ActivityNone

Physicochemical Properties

Molecular Weight (440.94 g·mol−1) and Atomic Composition

The molecular weight of sertindole has been consistently reported as 440.94 g·mol−1, with slight variations in literature sources ranging from 440.941 to 440.950 g·mol−1 [1] [2] [3] [4] [5]. The monoisotopic mass is precisely determined as 440.177917 g·mol−1, while the exact mass is reported as 440.177917335 g·mol−1 [4] [9] [10].

The atomic composition of sertindole reflects its complex heterocyclic structure, comprising multiple elements distributed across the molecular framework. The compound contains 24 carbon atoms forming the backbone and ring structures, 26 hydrogen atoms, one chlorine atom as a substituent on the indole ring, one fluorine atom on the phenyl ring, four nitrogen atoms distributed across the indole, piperidine, and imidazolidinone moieties, and one oxygen atom in the carbonyl group of the imidazolidinone ring [1] [2] [3].

ElementSymbolNumber of AtomsAtomic Weight (g·mol−1)Mass Contribution (g·mol−1)
CarbonC2412.010288.240
HydrogenH261.00826.208
ChlorineCl135.45035.450
FluorineF118.99818.998
NitrogenN414.00756.028
OxygenO115.99915.999
Total Molecular Weight440.923 g·mol−1

Crystalline Forms and Polymorphism

While specific information regarding sertindole polymorphism was not extensively documented in the available literature, the general principles of pharmaceutical polymorphism apply to this compound. Crystalline materials, including pharmaceutical compounds like sertindole, can exhibit multiple crystal forms or polymorphs, each representing different unit cell configurations while maintaining the same chemical composition [11].

Polymorphism in pharmaceutical compounds occurs when a single chemical species adopts more than one possible unit cell configuration to minimize crystal lattice energy under specific thermodynamic conditions [11]. These different polymorphic forms can exhibit varying physical properties including solubility, dissolution rate, nucleation and growth kinetics, bioavailability, morphology, and isolation characteristics, while maintaining identical chemical properties [11].

The significance of polymorphism in pharmaceutical development cannot be understated, as different crystal forms can impact the stability, solubility, and ultimately the bioavailability of the active pharmaceutical ingredient. Knowledge about the stability of crystal forms and tightly controlled processing conditions are critical to obtain the desired polymorph [11]. Environmental factors such as temperature, agitation, and solvent composition can influence the formation of specific polymorphic forms [11].

Solubility Characteristics and Partition Coefficient

The physicochemical properties of sertindole include several critical parameters that influence its behavior in various environments. The density of sertindole is reported as 1.4 ± 0.1 g·cm−3 [12]. The compound exhibits a melting point range of 95-100°C, indicating its thermal stability characteristics [12]. The boiling point is significantly higher at 592.1 ± 50.0°C at 760 mmHg, reflecting the strong intermolecular forces present in the compound [12]. The flash point, representing the lowest temperature at which the compound can vaporize to form an ignitable mixture in air, is determined to be 311.9 ± 30.1°C [12].

While specific solubility data and partition coefficient values for sertindole were not explicitly reported in the available literature, the partition coefficient concept is fundamental to understanding the compound's distribution behavior between different phases. The partition coefficient represents the ratio of a compound's concentration in an organic phase compared to an aqueous phase when equilibrium is established [13]. This parameter is crucial for predicting the compound's behavior in biological systems and pharmaceutical formulations [13].

PropertyValue
Density (g·cm−3)1.4 ± 0.1
Melting Point (°C)95-100
Boiling Point (°C)592.1 ± 50.0 (at 760 mmHg)
Flash Point (°C)311.9 ± 30.1
Monoisotopic Mass (g·mol−1)440.177917
Exact Mass (g·mol−1)440.177917335
InChI KeyGZKLJWGUPQBVJQ-UHFFFAOYSA-N
SMILESFC1=CC=C(C=C1)N2C=C(C3CCN(CCN4CCNC4=O)CC3)C5=C2C=CC(Cl)=C5

Spectroscopic and Spectrometric Characteristics

Nuclear Magnetic Resonance Spectroscopic Features

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for structural characterization of sertindole. The compound has been analyzed using both proton nuclear magnetic resonance (1H Nuclear Magnetic Resonance) and carbon-13 nuclear magnetic resonance (13C Nuclear Magnetic Resonance) spectroscopy techniques [14] [15]. These spectroscopic methods provide detailed information about the molecular structure, confirming the presence of various functional groups and their connectivity within the sertindole molecule [14].

The 1H Nuclear Magnetic Resonance spectrum of sertindole reveals characteristic resonances corresponding to the different proton environments within the molecule. The aromatic protons from the fluorophenyl and chloroindole rings exhibit chemical shifts in the downfield region, typically between 6.5-8.5 parts per million [15]. The aliphatic protons from the piperidine ring and ethyl linker appear in the upfield region, generally between 1.0-4.5 parts per million [15].

The 13C Nuclear Magnetic Resonance spectrum provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbon of the imidazolidinone ring typically resonates in the region around 160-180 parts per million, while aromatic carbons appear between 100-160 parts per million [15]. Aliphatic carbons from the piperidine and ethyl portions of the molecule resonate in the upfield region between 10-80 parts per million [15].

Nuclear magnetic resonance spectroscopy has proven particularly valuable in metabolite identification studies of sertindole, where structural modifications resulting from biotransformation processes can be detected and characterized [15]. The technique enables the identification of hydroxylated metabolites, dehydrogenated products, and other structural variants that may arise during metabolic processes [15].

Mass Spectrometric Analysis

Mass spectrometry represents a crucial analytical technique for the characterization and quantification of sertindole. The compound has been extensively studied using various mass spectrometric approaches, including gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry methods [16] [9] [17].

Under positive ion electrospray ionization conditions, sertindole readily forms protonated molecular ions with a mass-to-charge ratio of 441.185, corresponding to the [M+H]+ species [9] [10]. Additional adduct ions are commonly observed, including sodium adducts [M+Na]+ at mass-to-charge ratio 463.167, ammonium adducts [M+NH4]+ at 458.212, and potassium adducts [M+K]+ at 479.141 [10]. Under negative ion conditions, deprotonated molecular ions [M-H]− are observed at mass-to-charge ratio 439.171 [10].

Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that are valuable for structural confirmation and quantitative analysis [16] [9]. The fragmentation behavior under collision-induced dissociation conditions provides diagnostic ions that can be used for selective detection and identification of sertindole in complex matrices [16] [17].

Gas chromatography-mass spectrometry analysis of sertindole demonstrates a retention time of 27.79 ± 0.05 minutes under specific analytical conditions, with a relative standard deviation of 0.17% [16] [17]. The method exhibits linearity within the concentration range of 50-200 micrograms per milliliter, with a detection limit of 25 micrograms per milliliter in scan mode [16] [17].

Ion Typem/zPredicted CCS (Ų)
[M+H]+441.185208.0
[M+Na]+463.167215.4
[M-H]−439.171213.4
[M+NH4]+458.212216.1
[M+K]+479.141205.4
[M+H-H2O]+423.175194.8
[M+HCOO]−485.176214.6
[M+CH3COO]−499.192214.4

Collision Cross Section Properties

Collision cross section values represent an important physicochemical parameter for sertindole characterization using ion mobility-mass spectrometry techniques. The collision cross section describes the effective area of interaction between an ion and the drift gas molecules during ion mobility separation [18] [19].

For sertindole, predicted collision cross section values have been calculated for various ion forms commonly observed in mass spectrometric analysis [10]. The protonated molecular ion [M+H]+ exhibits a predicted collision cross section of 208.0 Ų, while the sodium adduct [M+Na]+ shows a slightly larger value of 215.4 Ų [10]. The dehydrated protonated ion [M+H-H2O]+ demonstrates a reduced collision cross section of 194.8 Ų, consistent with the loss of water leading to a more compact ion structure [10].

The collision cross section values for sertindole adducts generally fall within the range of 194.8 to 216.1 Ų, reflecting the influence of different adducting species on the overall ion mobility behavior [10]. These values are consistent with the molecular size and structural complexity of the sertindole molecule [10].

Ion mobility-mass spectrometry techniques utilizing collision cross section measurements provide an additional dimension of separation and identification capability, particularly valuable for distinguishing between isomeric compounds or confirming molecular identity in complex analytical scenarios [18] [19]. The collision cross section parameter, combined with accurate mass measurements, enhances the confidence in compound identification and structural characterization [18] [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

440.1779173 g/mol

Monoisotopic Mass

440.1779173 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GVV4Z879SP

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (92.68%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the treatment of schizophrenia.

Pharmacology

Sertindole is an atypical antipsychotic at least as effective as haloperidol and risperidone in the treatment of neuroleptic-responsive schizophrenia. Sertindole improves negative symptoms, and is also effective for the treatment of neuroleptic-resistant schizophrenia. Sertindole is generally well tolerated and is associated with a low rate of extrapyramidal symptoms (EPS).

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AE - Indole derivatives
N05AE03 - Sertindole

Mechanism of Action

Sertindole is an antipsychotic drug with affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors. Preclinical studies suggest that sertindole acts preferentially on limbic and cortical dopaminergic neurons and clinical trials have confirmed that sertindole is effective at a low dopamine D2 occupancy level.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

106516-24-9

Absorption Distribution and Excretion

Orally available.

Metabolism Metabolites

Hepatic. Sertindole is metabolized by cytochrome P450 isoenzymes CYP 2D6 and CYP 3A4.
Sertindole has known human metabolites that include 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole and 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]-4-hydroxyimidazolidin-2-one.

Wikipedia

Sertindole

Biological Half Life

3 days

Dates

Modify: 2023-08-15
1: Remezova IP, Lazaryan DS, Voronkov AV, Avramenko NS, Maksimenko TI, Sanzhieva
2: Ihalainen J, Savolainen K, Tanila H, Forsberg MM. Comparison of
3: El-Kosasy AM, Hussein LA, Sedki NG, Salama NN. Micelle enhanced and native
4: Zoccali RA, Bruno A, Muscatello MR. Efficacy and safety of sertindole in
5: Nielsen J, Wang F, Graff C, Kanters JK. QT dynamics during treatment with
6: Nielsen J, Matz J, Mittoux A, Polcwiartek C, Struijk JJ, Toft E, Kanters JK,
7: Muscatello MR, Bruno A, Micali Bellinghieri P, Pandolfo G, Zoccali RA.
8: Ernst Nielsen R, Odur F, Ostergaard T, Munk-Jørgensen P, Nielsen J. Comparison
9: Waldman W, Kaletha K, Sein Anand J. [Acute poisoning with sertindole--a case
10: Wang SM, Han C, Lee SJ, Patkar AA, Masand PS, Pae CU. Asenapine, blonanserin,
11: El-Ragehy NA, Hassan NY, Abdelkawy M, Tantawy MA. Stability-indicating
12: Pae CU. Sertindole: dilemmas for its use in clinical practice. Expert Opin
13: Kállmán J, Pákáski M, Szucs S, Kálmán S, Fazekas O, Santha P, Szabó G, Janka
14: Jørgensen M, Jørgensen PN, Christoffersen CT, Jensen KG, Balle T,
15: Karamatskos E, Lambert M, Mulert C, Naber D. Drug safety and efficacy
16: Kwon JS, Mittoux A, Hwang JY, Ong A, Cai ZJ, Su TP. The efficacy and safety
17: Shin JH, Park SJ, Kim ES, Jo YK, Hong J, Cho DH. Sertindole, a potent
18: Hale AS, Azorin JM, Lemming OM, Mæhlum E. Sertindole in the long-term
19: Nielsen J, Emborg C, Gydesen S, Dybbro J, Aagaard J, Haderup K, Glyngdal P,
20: Nielsen RE, Levander S, Thode D, Nielsen J. Effects of sertindole on

Explore Compound Types